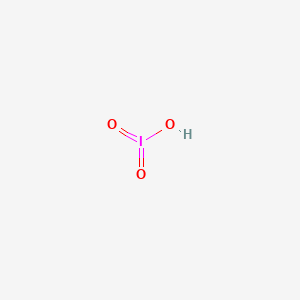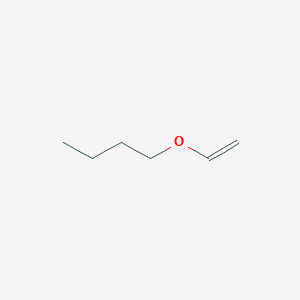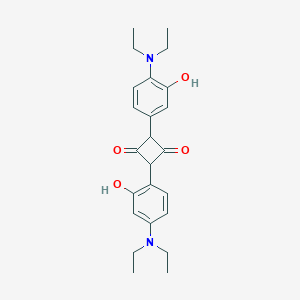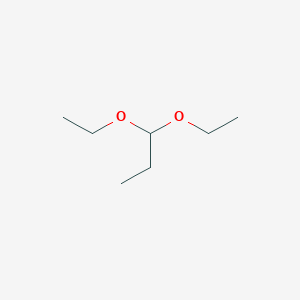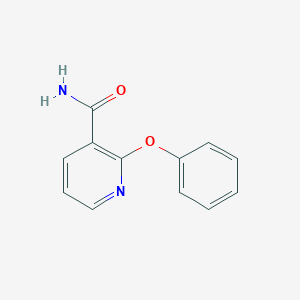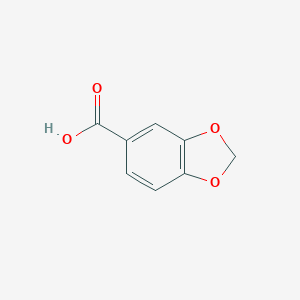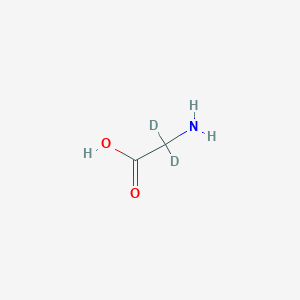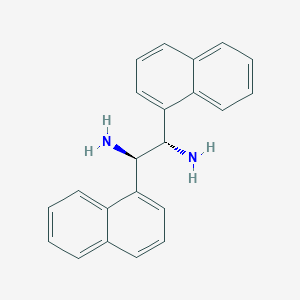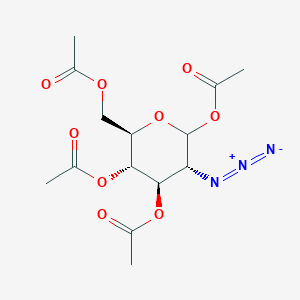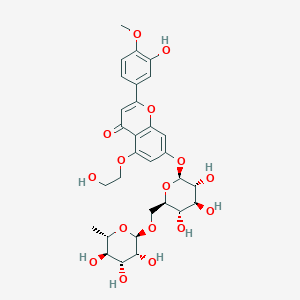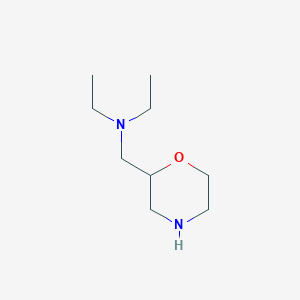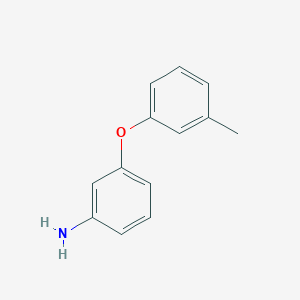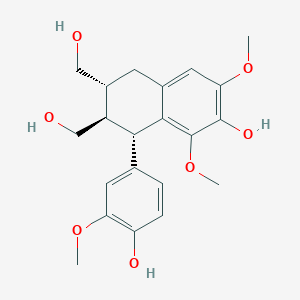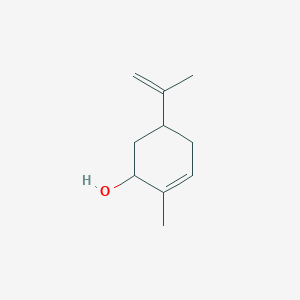
Carvéol
Vue d'ensemble
Description
Le carvéol est un alcool monoterpénoïde monocyclique insaturé naturel. Il est un constituant de l’huile essentielle de menthe verte, généralement trouvé sous la forme de cis-(−)-carvéol. Ce composé est un liquide incolore soluble dans les huiles mais insoluble dans l’eau. Le this compound possède une odeur et une saveur qui ressemblent à celles de la menthe verte et du carvi, ce qui le rend utile comme parfum dans les cosmétiques et comme additif aromatisant dans l’industrie alimentaire .
Applications De Recherche Scientifique
Carveol has a wide range of scientific research applications:
Chemistry: Carveol is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its antioxidant and antimicrobial properties.
Medicine: Carveol exhibits potential antidiabetic, anti-inflammatory, and hepatoprotective effects.
Industry: Carveol is used as a fragrance in cosmetics and as a flavor additive in the food industry.
Mécanisme D'action
Le carvéol exerce ses effets par divers mécanismes :
Activité antioxydante : Le this compound élimine les radicaux libres, réduisant ainsi le stress oxydatif.
Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires.
Activité antidiabétique : Le this compound inhibe l’activité de l’alpha-amylase, ce qui aide à réduire les taux de glucose dans le sang.
Analyse Biochimique
Biochemical Properties
Carveol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Carveol has been found to boost endogenous antioxidant mechanisms, such as the nuclear translocation of the Nrf2 gene, a master regulator of the downstream antioxidant machinery .
Cellular Effects
Carveol has profound effects on various types of cells and cellular processes. It influences cell function by modulating the detrimental effects of certain compounds like Acetaminophen (APAP) by boosting endogenous antioxidant mechanisms . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Carveol exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, Carveol significantly modulates the detrimental effects of APAP by boosting endogenous antioxidant mechanisms, such as nuclear translocation of the Nrf2 gene .
Méthodes De Préparation
Le carvéol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l’hydrogénation de la carvone, qui est un autre monoterpénoïde. La réaction utilise généralement un catalyseur au palladium sous hydrogène gazeux à des pressions et températures élevées. Les méthodes de production industrielle impliquent souvent l’extraction du this compound à partir d’huiles essentielles de plantes comme la menthe verte, l’aneth et les graines de carvi .
Analyse Des Réactions Chimiques
Le carvéol subit plusieurs types de réactions chimiques :
Oxydation : Le this compound peut être oxydé en carvone en utilisant des agents oxydants comme le permanganate de potassium ou l’acide chromique.
Réduction : Le this compound peut être réduit en dihydrothis compound en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le this compound peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels en utilisant des réactifs comme le chlorure de thionyle.
Les principaux produits formés à partir de ces réactions comprennent la carvone, le dihydrothis compound et divers dérivés du this compound substitués .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Le this compound est utilisé comme matière de départ pour la synthèse de divers composés organiques.
Biologie : Il a été étudié pour ses propriétés antioxydantes et antimicrobiennes.
Médecine : Le this compound présente des effets antidiabétiques, anti-inflammatoires et hépatoprotecteurs potentiels.
Comparaison Avec Des Composés Similaires
Le carvéol est similaire à d’autres monoterpénoïdes comme la carvone et la carvotanacétone. Il est unique en raison de son profil olfactif et aromatique spécifique, ce qui le rend particulièrement précieux dans les industries alimentaire et des parfums. Les composés similaires comprennent :
Carvone : Une cétone monoterpénique ayant une structure similaire mais des groupes fonctionnels différents.
Carvotanacétone : Une autre cétone monoterpénique présentant des activités biologiques distinctes.
Les propriétés uniques du this compound et son large éventail d’applications en font un composé d’un intérêt significatif dans divers domaines de la recherche et de l’industrie.
Propriétés
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVONGHXFVOKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024736 | |
| Record name | Carveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
99-48-9, 2102-58-1 | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carveol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARVEOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1(6),8-dien-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 °F (NTP, 1992) | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Carveol demonstrates neuroprotective effects through multiple mechanisms:
- Antioxidant activity: Carveol enhances endogenous antioxidant systems by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 regulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione-S-transferase (GST), and glutathione (GSH) [, , , ]. This activation helps to scavenge free radicals and reduce lipid peroxidation (LPO), mitigating oxidative stress in conditions like stroke [], acetaminophen-induced hepatotoxicity [], and epilepsy [].
- Anti-inflammatory effects: Carveol downregulates inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) [, ]. This anti-inflammatory action contributes to reducing neuroinflammation associated with various neurological disorders.
- Modulation of neurotransmitter systems: Carveol may also influence neurotransmitter systems, such as the cholinergic system, by mitigating acetylcholinesterase levels. This modulation can contribute to its neuroprotective effects [].
A: Carveol acts as an Nrf2 activator, promoting its nuclear translocation and subsequent upregulation of downstream antioxidant genes, including heme oxygenase-1 (HO-1) [, ]. This activation of the Nrf2 pathway leads to an enhanced antioxidant response, protecting cells from oxidative damage.
A: Carveol acts as an antagonist of human α7-nAChRs [, ]. By inhibiting these receptors, carveol may influence cholinergic neurotransmission, potentially contributing to its analgesic and anti-inflammatory properties [, ].
ANone: Carveol has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
ANone: Various spectroscopic techniques are employed to characterize carveol, including:
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in carveol, such as the hydroxyl group and the carbon-carbon double bonds [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and stereochemistry of carveol isomers [, , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify carveol and its metabolites in various matrices [, , , , , ].
A: CDH is a key enzyme involved in the microbial degradation of carveol [, , , ]. It catalyzes the oxidation of carveol to carvone, a key step in the metabolic pathway [, , ].
A: CDH exhibits stereoselectivity towards carveol isomers [, ]. For instance, the CDH from Rhodococcus erythropolis DCL14 preferentially catalyzes the conversion of (6S)-carveol stereoisomers to their corresponding carvone forms, while displaying lower activity towards (6R)-carveol isomers [].
ANone: Molecular docking studies have been conducted to evaluate carveol's binding affinity to various targets:
- Nrf2-keap1 complex: Docking studies supported carveol's interaction with the Nrf2-keap1 complex, corroborating its role in activating the Nrf2 pathway and promoting antioxidant defense mechanisms [].
- NMDA receptor subunit NR2B: Molecular docking analysis revealed that carveol exhibited a high affinity for the NMDA receptor subunit NR2B, suggesting potential antagonistic effects on this receptor [].
A: Different monoterpenes, including carvacrol, d-carvone, eugenol, (+)-pulegone, thymol, thymoquinone, menthome, and limonene, have been tested for their effects on the human α7-nAChR []. These studies demonstrated that the extent of inhibition varied significantly depending on the specific monoterpene structure. Carveol exhibited the highest potency among the tested monoterpenes, suggesting that specific structural features are crucial for its interaction with α7-nAChRs [].
A: Research suggests that incorporating carveol as a corneal penetration enhancer and hydroxypropyl methylcellulose (HPMC) as a viscosity-increasing agent can enhance the ocular bioavailability of DZD [, ]. Carveol improves corneal transport, while HPMC increases formulation viscosity, thereby reducing pre-corneal drug loss and prolonging contact time with ocular tissues. The study demonstrated a positive correlation between in vitro permeability parameters and in vivo intraocular pressure (IOP) lowering effects, highlighting the potential of this formulation strategy [, ].
ANone: Several animal models have been utilized to explore the therapeutic effects of carveol in various conditions:
- Alloxan-induced diabetic rats: Carveol demonstrated antidiabetic, antihyperlipidemic, and hepatoprotective effects in alloxan-induced diabetic rats []. It effectively attenuated blood glucose levels, improved glucose tolerance, and reduced glycosylated hemoglobin levels [].
- Middle cerebral artery occlusion (MCAO) model in rats: Carveol exhibited significant neuroprotective effects in rats subjected to MCAO, a model of stroke []. It reduced neuronal injury, suppressed inflammatory cytokine expression, and attenuated oxidative stress markers [].
- Pentylenetetrazole (PTZ)-kindled epileptic rats: Carveol administration in PTZ-kindled epileptic rats reduced seizure severity and neuroinflammation, highlighting its potential as an antiepileptic agent [].
- Lipopolysaccharide (LPS)-induced depression model in rats: Carveol exhibited antidepressant-like effects in rats subjected to LPS-induced depression, suggesting its potential in treating depressive disorders [].
ANone: Yes, carveol demonstrated significant gastroprotective activity in various ulcer models:
- Ethanol-induced gastric ulcers: Carveol effectively reduced the severity of ethanol-induced gastric ulcers [].
- Stress-induced gastric ulcers: Treatment with carveol also protected against stress-induced gastric lesions in animal models [].
- NSAID-induced gastric ulcers: Carveol exhibited protective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) [].
- Pylorus ligation-induced ulcers: In a pylorus ligation model, carveol reduced gastric secretion volume and promoted mucus production, contributing to its gastroprotective effects [].
A: Carveol exhibits potent antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo) []. It significantly inhibited Xoo growth, motility, biofilm formation, and xanthomonadin production in a concentration-dependent manner []. Furthermore, carveol treatment downregulated the expression of Xoo virulence genes and induced substantial ultrastructural damage to bacterial cells []. These findings highlight carveol's potential as an antibacterial agent.
A: Chiral gas chromatography (GC) is a common method employed to determine the enantiomeric composition of carveol and its related compounds [, , ]. By utilizing chiral stationary phases in GC, researchers can separate and quantify the different enantiomers present in a sample.
ANone: Researchers have employed a combination of techniques to monitor limonene hydroperoxide formation in fragranced products:
- GC-MS: While GC-MS can detect limonene hydroperoxide, its sensitivity for this compound is relatively low [].
- Triphenylphosphine (PPh3) Reduction Assay: A specific and sensitive method involves the selective reduction of limonene-2-OOH to carveol using PPh3 []. This method allows for the indirect quantification of limonene-2-OOH by measuring the amount of carveol formed using GC-MS [].
ANone: Yes, several other natural compounds, particularly monoterpenes, share similar biological activities with carveol:
- Limonene: Limonene, a precursor to carveol, exhibits antioxidant, anti-inflammatory, and chemopreventive properties [, ]. It is widely found in citrus fruits and is commonly used in fragrances and flavorings.
- Carvone: Carvone, the oxidized form of carveol, possesses antimicrobial, anti-inflammatory, and potential anticancer properties [, , , , ]. It is primarily known for its characteristic caraway and spearmint aromas.
- Perillyl alcohol: Perillyl alcohol, another limonene metabolite, shows anticancer activity and is being investigated for its potential in treating various cancers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


